

Thioacetic Acid: A Comprehensive Technical Guide for Drug Discovery and Development

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Compound of Interest

Compound Name: Thioacetic acid

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Abstract

Thioacetic acid (CH_3COSH) is a pivotal organosulfur compound, serving as a cornerstone reagent for the introduction of thiol groups in organic synthesis. As the sulfur analog of acetic acid, its unique reactivity is fundamental in the synthesis of thioesters and thiols, which are key intermediates in the development of novel therapeutics. This technical guide provides a comprehensive overview of **thioacetic acid**'s chemical formula, structure, and physicochemical properties. It further details robust experimental protocols for its synthesis and application in thiol introduction, supported by quantitative data and logical workflow diagrams to facilitate practical application in a research and development setting.

Chemical Formula and Molecular Structure

Thioacetic acid is an organosulfur compound with the chemical formula $\text{C}_2\text{H}_4\text{OS}$.^{[1][2][3]} Its systematic IUPAC name is Ethanethioic S-acid.^{[1][4]} The structure is analogous to acetic acid, where a sulfur atom replaces the hydroxyl oxygen. **Thioacetic acid** primarily exists in the more stable thiol tautomeric form, $\text{CH}_3\text{C(O)SH}$, rather than the thione form, $\text{CH}_3\text{C(S)OH}$, a characteristic attributed to the strength of the carbon-oxygen double bond.^{[1][5]} This thiol structure is the basis for its utility as a potent nucleophilic thiolating agent in synthetic chemistry.

- Molecular Formula: $\text{C}_2\text{H}_4\text{OS}$ ^{[1][2][3]}

- Molar Mass: 76.12 g/mol [3][4]
- CAS Number: 507-09-5[1][2][3]

Physicochemical and Quantitative Data

The physical and chemical properties of **thioacetic acid** are summarized in the table below. Its acidity is notably higher than acetic acid, with a pKa approximately 15 times lower, making it a stronger acid.[1]

Property	Value	Unit
Appearance	Yellow liquid	-
Odor	Strong, thiol-like, pungent	-
Density	1.065 (at 25 °C)	g/mL
Boiling Point	88 - 93	°C
Melting Point	-17	°C
Flash Point	18	°C
pKa	~3.33 - 3.4	-
Refractive Index	~1.465 (at 20 °C)	-
Solubility	Soluble in water (with slow decomposition), ethanol, ether	-

(Data compiled from sources[1][6][7])

Synthesis and Experimental Protocols

Thioacetic acid can be prepared via several methods. A common laboratory-scale synthesis involves the reaction of a reactive acetyl source, such as acetic anhydride or acetyl chloride, with a sulfide donor like hydrogen sulfide.[1][8][9]

Protocol: Synthesis from Acetic Anhydride

This protocol describes the synthesis of **thioacetic acid** by reacting acetic anhydride with hydrogen sulfide, a method known for its efficiency.^[1]

Objective: To synthesize **thioacetic acid** for use as a laboratory reagent.

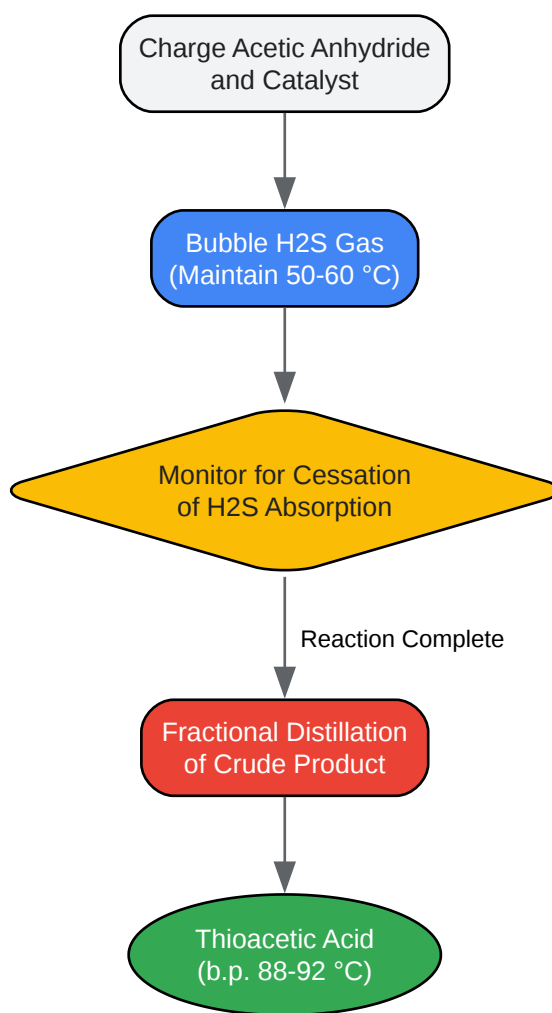
Materials:

- Acetic anhydride ((CH₃CO)₂O)
- Hydrogen sulfide (H₂S) gas
- Pyridine or Sodium Hydroxide (as catalyst)
- Distillation apparatus
- Reaction flask with gas inlet and outlet

Procedure:

- Charge a reaction flask with acetic anhydride and a catalytic amount of a suitable base (e.g., pyridine).
- Bubble dry hydrogen sulfide gas through the stirred solution. The reaction is exothermic and the temperature should be maintained between 50-60 °C using a cooling bath.
- Continue the H₂S addition until gas absorption ceases, indicating the reaction is complete. This typically takes several hours.
- The resulting mixture contains **thioacetic acid** and acetic acid as a byproduct.
- Purify the **thioacetic acid** by fractional distillation from the reaction mixture. The product typically distills at 88-92 °C.

Logical Workflow for Synthesis:



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Caption: Experimental workflow for the synthesis of **thioacetic acid**.

Application in Thiol Group Introduction

A primary application of **thioacetic acid** in drug development and organic synthesis is the conversion of alkyl halides to thiols.[1] This proceeds via a two-step sequence: nucleophilic substitution to form a thioacetate ester, followed by hydrolysis.

Protocol: Two-Step Synthesis of Thiols from Alkyl Halides

Objective: To prepare a target thiol from a corresponding alkyl halide using **thioacetic acid**.

Materials:

- Alkyl halide (R-X, where X = Cl, Br, I)
- **Thioacetic acid** (CH₃COSH)
- A suitable base (e.g., NaOH, K₂CO₃)
- Solvent (e.g., ethanol, acetone)
- Acid for workup (e.g., HCl)

Procedure:

Step A: Thioacetate Formation (S_N2 Reaction)

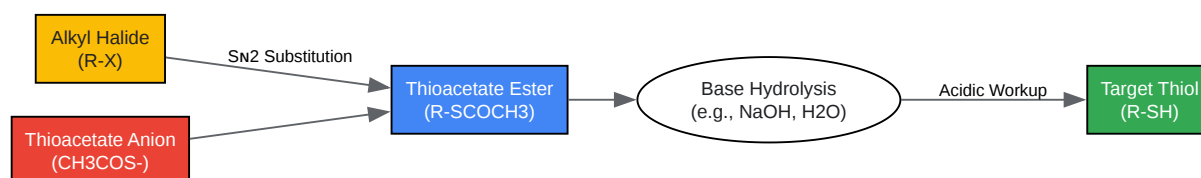
- In a reaction flask, dissolve the alkyl halide in a suitable solvent such as ethanol.
- Add one equivalent of sodium hydroxide to the solution to form the sodium thioacetate salt in situ: $\text{CH}_3\text{COSH} + \text{NaOH} \rightarrow \text{CH}_3\text{COSNa} + \text{H}_2\text{O}$.
- Stir the mixture as the thioacetate anion displaces the halide via an S_N2 mechanism: $\text{CH}_3\text{COSNa} + \text{R-X} \rightarrow \text{CH}_3\text{COSR} + \text{NaX}$.
- Monitor the reaction by TLC or GC until the starting alkyl halide is consumed.

Step B: Hydrolysis to Thiol

- Once the thioacetate ester formation is complete, add an excess of aqueous sodium hydroxide solution directly to the reaction mixture.
- Heat the mixture to reflux to hydrolyze the ester: $\text{CH}_3\text{COSR} + 2 \text{NaOH} \rightarrow \text{R-SNa} + \text{CH}_3\text{COONa} + \text{H}_2\text{O}$.
- After hydrolysis is complete (monitored by TLC/GC), cool the reaction mixture to room temperature.

- Carefully acidify the mixture with aqueous HCl to protonate the thiolate salt: $R-SNa + HCl \rightarrow R-SH + NaCl$.
- Extract the final thiol product with an organic solvent, wash with brine, dry over anhydrous sulfate, and concentrate under reduced pressure.

Reaction Pathway Diagram:



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Caption: Pathway for converting alkyl halides to thiols.

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